molecular formula C25H23N3O B4664092 N-(3-ethylphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-(3-ethylphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4664092
M. Wt: 381.5 g/mol
InChI Key: XTIYQQZYIUTPGU-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its unique structure, which includes an ethylphenyl group, a pyridinyl group, and a quinolinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules like N-(3-ethylphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridinyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted quinolinecarboxamides.

Scientific Research Applications

N-(3-ethylphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-ethylphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide include other quinolinecarboxamides and pyridinyl-substituted quinolines. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the ethylphenyl group, pyridinyl group, and quinolinecarboxamide core provides a versatile scaffold for further functionalization and exploration in various scientific fields.

Properties

IUPAC Name

N-(3-ethylphenyl)-7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c1-4-18-7-5-9-20(13-18)27-25(29)22-14-23(19-8-6-12-26-15-19)28-24-17(3)16(2)10-11-21(22)24/h5-15H,4H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIYQQZYIUTPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)C)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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